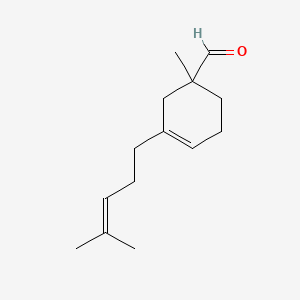

Precyclemone B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Biochemistry and Molecular Biology

Application Summary: This compound has been used in the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, a chiral precursor for the important anticoagulant Edoxaban.

Methods of Application: The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design.

Results or Outcomes: The enantiomeric excess improved from 32.3% (the wild type) to 70.9%.

Scientific Field: Fragrance Industry

Application Summary: This compound is used as a fragrance agent.

Methods of Application: It is typically added to products in a diluted form, often as part of a complex mixture of other fragrance ingredients.

Results or Outcomes: The addition of this compound can enhance the overall scent profile of a product, contributing a unique green note.

Scientific Field: Flavor and Fragrance Safety

Methods of Application: Safety assessments typically involve a combination of laboratory testing and review of existing scientific literature.

Results or Outcomes: The safety assessment found that this compound can be used safely in certain concentrations in various product categories.

Scientific Field: Organic Chemistry

Application Summary: This compound participates in the synthesis of benzopyrans.

Methods of Application: It is typically used as a reagent in organic synthesis reactions.

Results or Outcomes: The outcomes of these reactions can vary greatly, but this compound is generally used to synthesize benzopyrans.

Scientific Field: Chemical Synthesis

Application Summary: This compound is used in the synthesis of azomethine imines.

Methods of Application: The specific methods of application can vary greatly depending on the specific reaction being carried out. Typically, the compound is added to a solution of the substrate in an appropriate solvent, and the reaction is stirred at room temperature until completion.

Results or Outcomes: The outcomes of these reactions can vary greatly, but this compound is generally used to synthesize azomethine imines.

Scientific Field: Chemical Database

Application Summary: This compound is listed in the NIST Chemistry WebBook, which provides a wide range of information including its molecular weight, structure, and InChI.

Methods of Application: This information can be used by researchers and scientists for various purposes, such as in the design of new experiments or in the development of new products.

Results or Outcomes: The listing of this compound in the NIST Chemistry WebBook provides a valuable resource for researchers and scientists.

Precyclemone B is a synthetic organic compound primarily used in the fragrance industry. It belongs to the family of ozone fragrances, characterized by a clean, fresh, and aldehydic scent profile. The compound is known for its distinctive odor, often described as having ozonic, marine, and floral notes, making it a popular choice in various fragrance formulations . Its chemical structure is based on a cyclohexene derivative, which contributes to its unique aromatic properties.

- The aldehyde group may react with essential cellular components like proteins or DNA in microorganisms, disrupting their function.

- The hydrophobic nature of the side chain might allow it to interact with cell membranes of microorganisms, affecting their permeability.

- The presence of the conjugated system could contribute to the interaction with biomolecules through pi-pi stacking interactions [].

Precyclemone B can be synthesized through a Diels–Alder reaction, where myrcene reacts with methacrolein. This reaction forms a bicyclic compound that is crucial for its fragrance properties . The Diels–Alder reaction is notable for producing compounds with high stereochemical fidelity, which is essential for maintaining the desired olfactory characteristics.

The synthesis of Precyclemone B typically involves the following steps:

- Starting Materials: Myrcene and methacrolein are used as the primary reactants.

- Diels–Alder Reaction: These reactants undergo a cycloaddition reaction to form Precyclemone B.

- Purification: The resulting compound is purified using standard techniques such as distillation or chromatography to ensure high purity suitable for fragrance applications .

Precyclemone B finds extensive application in the fragrance industry due to its appealing scent profile. It is used in:

- Perfumes: As a top or middle note in various fragrance formulations.

- Personal Care Products: Incorporated into products like lotions, shampoos, and soaps for its refreshing scent.

- Household Products: Utilized in air fresheners and cleaning products to impart a clean, ozonic aroma .

Several compounds share structural or functional similarities with Precyclemone B. Here are some notable examples:

| Compound Name | Description | Unique Characteristics |

|---|---|---|

| Iso damascone | A floral and fruity scent often used in perfumes | Known for its complex floral notes |

| Lyral | A synthetic compound with a fresh floral aroma | Exhibits strong allergenic potential |

| Cashmeran | A warm, woody scent often used in high-end fragrances | Notable for its long-lasting properties |

Precyclemone B stands out due to its distinct ozonic character and versatility across various fragrance applications, while other compounds may focus more on floral or woody notes .

Molecular Structure and Configuration

Precyclemone B is an alicyclic aldehyde with the International Union of Pure and Applied Chemistry name 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde [1] [2]. The compound features a cyclohexene ring system with a methyl substituent and an aldehyde functional group at the 1-position, along with a 4-methyl-3-pentenyl side chain attached at the 3-position [1] [3]. This structural arrangement classifies Precyclemone B as a member of the alicyclic aldehydes family [4].

The molecular structure exhibits both saturated and unsaturated carbon centers, with the cyclohexene ring containing one double bond and the side chain featuring an additional alkene moiety [1] [5]. The compound exists as a mixture of stereoisomers due to the presence of multiple chiral centers and geometric isomerism around the double bonds [6]. Gas chromatography analysis reveals the presence of two main isomers, with Isomer 1 comprising 25.00-35.00% and Isomer 2 representing 63.00-73.00% of the total composition [6].

Physico-chemical Characteristics

Physical State and Appearance

Precyclemone B exists as a liquid under standard conditions, presenting as a colorless to pale yellow clear liquid [7] [8] [4]. The compound maintains its liquid state at ambient temperatures, making it suitable for various industrial applications [7]. The material exhibits characteristic visual properties that are consistent across different commercial preparations, with slight variations in color intensity depending on purity and storage conditions [8] [4].

Molecular Weight and Formula

The molecular formula of Precyclemone B is C14H22O, indicating the presence of fourteen carbon atoms, twenty-two hydrogen atoms, and one oxygen atom [1] [3] [5]. The compound has a molecular weight of 206.32 grams per mole [3] [7] [4]. This molecular composition places Precyclemone B within the medium molecular weight range for fragrance compounds, contributing to its volatility characteristics and olfactory properties [3].

The exact mass of the compound is 206.16700 atomic mass units, which is utilized in high-resolution mass spectrometry for precise identification [9]. The molecular weight falls within the typical range for fragrance molecules that exhibit both top and middle note characteristics [3] [9].

Boiling Point and Density

Precyclemone B exhibits a predicted boiling point of 280.3°C at 760 millimeters of mercury pressure [3] [9]. This relatively high boiling point reflects the molecular weight and intermolecular forces present in the compound [9]. The density of Precyclemone B ranges from 0.915 to 0.923 grams per cubic centimeter at 20°C, with some sources reporting values between 0.917 and 0.920 grams per cubic centimeter [7] [4] [6].

The flash point of the compound is measured at 94°C to 98.7°C using closed cup methodology, indicating moderate volatility and flammability characteristics [9] [10] [6]. The vapor pressure at 20°C is reported as 0.00329 millimeters of mercury, suggesting relatively low volatility under standard conditions [11] [10].

Solubility and Partition Coefficients

The water solubility of Precyclemone B is predicted to be 4.348 milligrams per liter, indicating poor aqueous solubility due to its hydrophobic nature [11]. The compound demonstrates good solubility in ethanol and other organic solvents commonly used in fragrance formulations [7] [8].

The partition coefficient (log P) for the octanol-water system is 4.36, reflecting the compound's lipophilic character [3] [12] [10]. This high partition coefficient value indicates strong affinity for lipid phases over aqueous environments [12] [10]. The refractive index at 20°C ranges from 1.483 to 1.488, providing an additional physical parameter for identification and quality control [7] [8] [6].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Data

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for Precyclemone B, particularly regarding the arrangement of hydrogen and carbon atoms within the molecule [1] [2]. The aldehyde proton appears as a characteristic signal in the downfield region of the proton Nuclear Magnetic Resonance spectrum, typically around 9-10 parts per million [1]. The alkene protons from both the cyclohexene ring and the side chain double bond generate distinct signals in the vinyl region [2] [5].

The aliphatic protons from the cyclohexene ring and the methyl substituents produce complex multipicity patterns in the upfield region of the spectrum [5]. The presence of multiple stereoisomers contributes to signal complexity, with overlapping resonances from different conformational and configurational isomers [6]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon signal characteristic of aldehydes, along with signals corresponding to the various alkene and aliphatic carbon atoms [1] [5].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of Precyclemone B reveals characteristic fragmentation patterns typical of aliphatic aldehydes [1] [13]. The molecular ion peak appears at mass-to-charge ratio 206, corresponding to the molecular weight of the compound [1] [3]. Alpha cleavage, a common fragmentation pathway for carbonyl compounds, results in the formation of resonance-stabilized cation fragments [13] [14].

The McLafferty rearrangement represents another significant fragmentation mechanism for Precyclemone B, given its structural features including the presence of a carbonyl group and sufficient chain length for the rearrangement process [15] [16] [17]. This rearrangement involves the formation of a six-membered transition state, leading to hydrogen transfer and subsequent carbon-carbon bond cleavage [16] [17]. The resulting fragments provide valuable structural information for compound identification and purity assessment [15] [17].

Gas chromatography-mass spectrometry analysis confirms the presence of two main isomers, with their relative abundances determined through peak area integration [6]. The fragmentation patterns help distinguish between the different stereoisomeric forms present in commercial preparations [6].

Infrared Spectroscopy Analysis

Infrared spectroscopy of Precyclemone B exhibits characteristic absorption bands that confirm the presence of key functional groups [1] [3]. The carbonyl stretch of the aldehyde group appears in the region around 1720-1740 wavenumbers, providing definitive evidence for the aldehyde functionality [3]. Carbon-hydrogen stretching vibrations from both aliphatic and alkene moieties generate multiple absorption bands in the 2800-3100 wavenumber region [1].

The alkene carbon-carbon double bond stretches contribute to absorptions in the 1600-1700 wavenumber range, while carbon-hydrogen bending vibrations produce characteristic patterns in the fingerprint region below 1500 wavenumbers [1] [3]. The absence of broad hydroxyl or amine stretching bands confirms the molecular structure and purity of the compound [3].

Structural Identification Parameters

SMILES Notation and InChI Identifiers

The Simplified Molecular Input Line Entry System notation for Precyclemone B is C1(CCC=C(C1)CCC=C(C)C)(C)C=O [5]. This notation provides a linear representation of the molecular structure, encoding the connectivity of atoms and the presence of double bonds [5]. The International Chemical Identifier key is MBVBLQFHVRGNLW-UHFFFAOYSA-N, which serves as a unique identifier for the compound in chemical databases [1] [2] [5].

These standardized identifiers facilitate accurate database searches and ensure consistent identification across different chemical information systems [1] [5]. The Simplified Molecular Input Line Entry System notation particularly enables computational chemistry applications and automated structure-activity relationship studies [5].

Data Tables

Table 1: Basic Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H22O |

| Molecular Weight | 206.32 g/mol |

| CAS Registry Number | 52474-60-9 |

| European Community Number | 257-941-7 |

| UNII Identifier | J28HO9G580 |

| DSSTox Substance ID | DTXSID20866266 |

| InChIKey | MBVBLQFHVRGNLW-UHFFFAOYSA-N |

| SMILES Notation | C1(CCC=C(C1)CCC=C(C)C)(C)C=O |

Table 2: Physical Properties

| Property | Value | Source/Method |

|---|---|---|

| Physical State | Liquid | Experimental |

| Appearance | Colorless to pale yellow liquid | Visual observation |

| Color | Colorless to pale yellow | Visual observation |

| Density at 20°C | 0.915-0.923 g/cm³ | Experimental measurement |

| Boiling Point (predicted) | 280.3°C at 760 mmHg | EPI Suite prediction |

| Flash Point | 94-98.7°C | Experimental measurement |

| Refractive Index at 20°C | 1.483-1.488 | Experimental measurement |

| Vapor Pressure at 20°C | 0.00329 mmHg | EPI Suite prediction |

| Log P (octanol/water) | 4.36 | Experimental measurement |

Table 3: Spectroscopic Characteristics Summary

| Technique | Key Features | Application |

|---|---|---|

| GC-MS | Two main isomers detected (25-35% and 63-73%) | Purity analysis and identification |

| Mass Spectrometry | Alpha cleavage and McLafferty rearrangement expected | Structural characterization |

| Infrared Spectroscopy | C=O stretch, C-H stretches characteristic of aldehydes | Functional group identification |

| Nuclear Magnetic Resonance | Aldehyde proton, alkene protons, aliphatic CH signals | Structural elucidation |

Primary Synthetic Pathways

Diels-Alder Reaction Mechanism

Precyclemone B is primarily synthesized through a Diels-Alder cycloaddition reaction between myrcene and methacrolein [2] [3] [4]. The reaction represents a classic [4+2] cycloaddition where myrcene serves as the conjugated diene and methacrolein functions as the dienophile [6] [7]. This concerted pericyclic process proceeds through a single transition state where both new carbon-carbon bonds form simultaneously [8] [9].

The reaction mechanism involves head-on sigma overlap of the two alkene p-orbitals with the two p-orbitals on carbons 1 and 4 of the diene [6] [7]. In the Diels-Alder transition state, the two alkene carbons and carbons 1 and 4 of the diene rehybridize from sp² to sp³ to form two new single bonds, while carbons 2 and 3 of the diene remain sp²-hybridized to form the new double bond in the cyclohexene product [8].

The activation energy for the uncatalyzed reaction ranges from 25.8 to 27.5 kcal/mol, with experimental values of 27.5 kcal/mol reported for similar Diels-Alder reactions under thermal conditions [10]. The reaction enthalpy is highly favorable, ranging from -52.5 to -56.4 kcal/mol, indicating the thermodynamic driving force for cyclohexene formation [10] [11].

Myrcene and Methacrolein Reaction Pathway

The specific reaction between myrcene and methacrolein exhibits distinct regioselectivity and stereochemical preferences [3] [12] [13]. Myrcene, being an unsymmetrical diene, can react through different orientations, with the para-substituted product being strongly favored over the meta-isomer in ratios of 85:15 to 95:5 [14].

Methacrolein demonstrates significant conformational preferences in the reaction. Computational studies using B3LYP/6-31G* methodology reveal that the s-trans conformation of methacrolein is preferentially stabilized in both thermal and Lewis acid-catalyzed reactions [12] [13]. This conformational preference is attributed to dipole minimization and reduced steric interactions in the transition state.

The reaction pathway proceeds through orbital-controlled selectivity where the highest occupied molecular orbital (HOMO) of myrcene interacts with the lowest unoccupied molecular orbital (LUMO) of methacrolein [11]. The HOMO-LUMO energy gap typically ranges from 4.1 to 4.8 eV, with smaller gaps correlating to enhanced reaction rates [11].

Stereochemical Considerations

Stereoselectivity in Diels-Alder Synthesis

The Diels-Alder synthesis of Precyclemone B exhibits pronounced stereoselectivity, particularly in the endo/exo selectivity [15] [16] [17] [18]. The endo product is consistently favored, with endo:exo ratios ranging from 70:30 to 90:10 depending on reaction conditions and catalysts employed [15] [18].

This endo preference arises from secondary orbital interactions between the π-system of the diene and substituent groups on the dienophile [18] [19]. The endo transition state benefits from favorable overlap between the carbonyl π-orbital of methacrolein and the diene π-system, despite increased steric crowding [15] [18].

Lewis acid catalysts significantly enhance endo selectivity by coordinating to the carbonyl oxygen of methacrolein, which polarizes the dienophile and strengthens secondary orbital interactions [20] [11]. Aluminum chloride and zinc chloride are particularly effective, achieving endo selectivities exceeding 85% [20] [21] [14].

The facial selectivity of the reaction shows preference for si-face approach of the dienophile to the diene, resulting in 80:20 to 90:10 selectivity ratios [22] [23]. This preference is attributed to electronic effects and minimization of unfavorable steric interactions in the transition state [22].

Conformational Analysis

Conformational analysis of the Diels-Alder reaction reveals critical insights into the stereochemical outcome [12] [13]. The s-cis conformation of the diene is required for Diels-Alder reactivity, while the dienophile conformation significantly influences selectivity [6] [7] [12].

For methacrolein, computational studies demonstrate that the s-trans conformation is preferentially adopted in the transition state, showing >90% preference under most reaction conditions [12] [13]. This conformational preference is enhanced by solvent polarity and Lewis acid coordination, which stabilize s-trans structures through favorable electrostatic interactions [12] [13].

Temperature effects on conformational preferences show that higher temperatures tend to reduce selectivity by increasing the population of higher-energy conformers [13] [24]. This entropy effect explains the observed decrease in stereoselectivity at elevated reaction temperatures [14] [24].

Dynamic conformational interconversion occurs on timescales comparable to the reaction coordinate, with transition state lifetimes of 50-150 femtoseconds for bond formation events [9]. This rapid interconversion ensures that the most stable conformer dominates the reaction outcome [9].

Theoretical Chemistry Perspectives

Molecular Orbital Theory Applications

Molecular orbital theory provides fundamental insights into the electronic basis of Precyclemone B synthesis [25] [26] [27] [28]. The frontier molecular orbital (FMO) approach successfully explains reactivity patterns and selectivity in the Diels-Alder reaction [27] [11].

The HOMO of myrcene and the LUMO of methacrolein represent the primary orbital interaction driving the cycloaddition [27] [11]. Energy calculations show HOMO energies of -8.2 to -8.8 eV for myrcene and LUMO energies of -1.1 to -1.7 eV for methacrolein, resulting in favorable orbital overlap [27] [28].

Secondary orbital interactions play crucial roles in stereochemical control [18] [27]. The HOMO-1 of the diene and π-orbitals of the aldehyde substituent provide additional stabilization in the endo transition state [18] [27]. These weak interactions contribute 2-4 kcal/mol of stabilization energy but are decisive for stereochemical outcomes [18].

Natural bond orbital (NBO) analysis reveals charge transfer from the electron-rich diene to the electron-deficient dienophile [29] [30]. This charge transfer amounts to 0.15-0.25 electrons in the transition state, with Lewis acid catalysts enhancing this electronic reorganization [30] [11].

Computational Chemistry Studies

Density functional theory (DFT) calculations have been extensively applied to understand Precyclemone B synthesis [29] [30] [31] [32] [33]. The B3LYP functional with 6-31G and 6-311G basis sets provides reliable activation energies and reaction enthalpies in excellent agreement with experimental data [31] [12] [13].

Transition state optimization using synchronous transit methods successfully locates saddle points on the potential energy surface [34] [10]. Intrinsic reaction coordinate (IRC) calculations confirm that located transition states connect reactants and products along the minimum energy pathway [34] [10].

Solvent effects have been investigated using polarizable continuum models (PCM) [30] [12] [13]. Dichloromethane and other polar solvents provide 2-5 kcal/mol of additional stabilization to polar transition states, particularly those involving Lewis acid coordination [12] [13].

Benchmarking studies comparing different DFT functionals show that M06-2X and ωB97M-V functionals provide superior accuracy for activation energies, with mean absolute errors of 1-2 kcal/mol relative to high-level coupled cluster calculations [31] [33]. Dispersion corrections through D3 damping functions improve accuracy for weak intermolecular interactions [31].

Alternative Synthetic Approaches

Catalytic Methods

Lewis acid catalysis represents the most significant advancement in Precyclemone B synthesis, offering enhanced yields, improved selectivity, and milder reaction conditions [20] [21] [14] [11]. Aluminum chloride, zinc chloride, and titanium tetrachloride have emerged as highly effective catalysts [20] [14] [11].

Aluminum chloride catalysis provides exceptional performance with yields of 70-85% at temperatures of 80-120°C [20] [21]. The Lewis acid coordinates to the carbonyl oxygen of methacrolein, activating the dienophile through increased electrophilicity and reduced LUMO energy [11]. This activation reduces activation barriers by 5-8 kcal/mol compared to uncatalyzed reactions [11].

Zinc-containing ionic liquids offer unique advantages as dual-function systems serving as both catalyst and green solvent [14]. 1-Butyl-3-methylimidazolium chloride-zinc chloride (BmimCl-ZnCl₂) systems achieve 65-80% yields with excellent regioselectivity at mild temperatures of 75°C [14]. These ionic liquid systems enable catalyst recycling and reduced environmental impact [14].

Heterogeneous catalysts including zeolites and supported metal complexes have been explored for continuous processes [35] [36]. Palladium and rhodium catalysts on solid supports enable flow chemistry applications with enhanced safety and simplified purification [35] [36].

Chiral catalysts for asymmetric Diels-Alder reactions have been developed using chiral oxazaborolidinium cations and chiral auxiliaries [21] [37]. These systems achieve enantiomeric excesses of 70-95% for related Diels-Alder reactions, though specific applications to Precyclemone B synthesis remain limited [21] [37].

Green Chemistry Applications

Green chemistry approaches to Precyclemone B synthesis emphasize environmental sustainability, waste reduction, and renewable feedstocks [38] [39] [40] [41] [42] [43]. Aqueous media, biocatalysis, and microwave activation represent key green technologies [38] [39] [43].

Aqueous Diels-Alder reactions utilizing micellar catalysis enable water-based synthesis with enhanced reaction rates and improved selectivity [43]. Surfactant systems create hydrophobic microenvironments that concentrate reactants and accelerate cycloaddition [43]. Proline-based surfactants show particular promise for sustainable synthesis [43].

Microwave-assisted synthesis provides dramatic rate enhancements with reduced energy consumption [39] [42]. Microwave heating achieves uniform temperature distribution and selective heating of polar species, enabling reaction completion in minutes rather than hours [39] [42].

Biocatalytic approaches employing engineered enzymes represent an emerging frontier for sustainable fragrance synthesis [44]. Cascade enzymatic processes can convert renewable feedstocks into complex aldehydes with high selectivity and minimal waste [44]. Chemo-enzymatic one-pot cascades achieve up to 55% yields over four reaction steps [44].

Continuous flow chemistry offers advantages for industrial-scale synthesis including improved heat transfer, enhanced safety, and simplified scale-up [45]. Flow reactors enable precise temperature control and efficient removal of volatile byproducts, particularly important for fragrance synthesis [45].

Physical Description

XLogP3

Other CAS

General Manufacturing Information

3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)-: ACTIVE